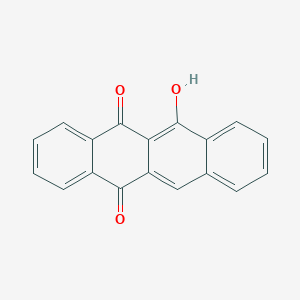![molecular formula C18H20O4 B5083666 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5083666.png)
3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as TMC-1, is a synthetic compound that belongs to the class of flavonoids. TMC-1 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is not fully understood. However, studies have suggested that 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has also been shown to have antioxidant properties by reducing the production of ROS and increasing the activity of antioxidant enzymes. In addition, 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in lab experiments is its ease of synthesis. 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations of using 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in lab experiments is its low solubility in water, which can limit its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for the research on 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anticancer agent in combination with other chemotherapeutic agents. Furthermore, the development of more soluble derivatives of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one could enhance its bioavailability and effectiveness. Finally, more studies are needed to fully understand the mechanism of action of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one and its potential therapeutic applications.
In conclusion, 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic compound that has shown promising results in various scientific research applications. Its ease of synthesis and potential therapeutic applications make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with cyclohexanone in the presence of a catalyst. The product is then treated with trimethyl orthoformate and hydrochloric acid to obtain 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. The synthesis of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3,4,8-trimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-10-11(2)18(20)22-17-12(3)15(9-8-13(10)17)21-16-7-5-4-6-14(16)19/h8-9,16H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULEXZSDBOGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5083597.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5083605.png)


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083631.png)
![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)
![ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)

![(3'R*,4'R*)-1'-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5083655.png)
![2-(4-chlorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5083672.png)
![7-benzoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5083675.png)